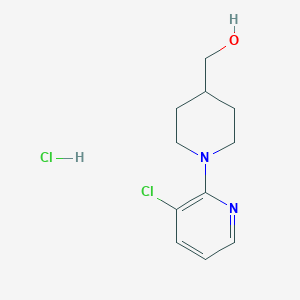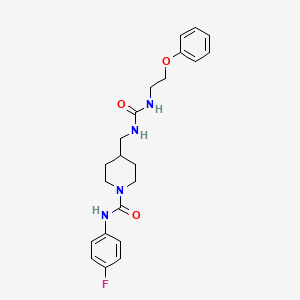
(1-(3-Chloropyridin-2-yl)piperidin-4-yl)methanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(3-Chloropyridin-2-yl)piperidin-4-yl)methanol hydrochloride, also known as CP-55940, is a synthetic cannabinoid that acts as a full agonist at both the CB1 and CB2 receptors. It was first synthesized in the mid-1980s and has since been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
(1-(3-Chloropyridin-2-yl)piperidin-4-yl)methanol hydrochloride acts as a full agonist at both the CB1 and CB2 receptors. The CB1 receptor is primarily located in the central nervous system and is involved in the regulation of pain, appetite, and mood. The CB2 receptor is primarily located in the immune system and is involved in the regulation of inflammation and immune response. Activation of these receptors by (1-(3-Chloropyridin-2-yl)piperidin-4-yl)methanol hydrochloride leads to the modulation of various signaling pathways, including the inhibition of adenylate cyclase and the activation of mitogen-activated protein kinase.
Biochemical and Physiological Effects:
(1-(3-Chloropyridin-2-yl)piperidin-4-yl)methanol hydrochloride has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of voltage-gated calcium channels, and the regulation of gene expression. In addition, (1-(3-Chloropyridin-2-yl)piperidin-4-yl)methanol hydrochloride has been found to have anti-inflammatory, antioxidant, and anti-tumor properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (1-(3-Chloropyridin-2-yl)piperidin-4-yl)methanol hydrochloride in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This allows for more precise modulation of these receptors and better understanding of their physiological and pathological functions. However, one of the limitations of using (1-(3-Chloropyridin-2-yl)piperidin-4-yl)methanol hydrochloride is its potential toxicity and side effects, which need to be carefully monitored and controlled.
Direcciones Futuras
There are several future directions for the research and development of (1-(3-Chloropyridin-2-yl)piperidin-4-yl)methanol hydrochloride. One direction is to further explore its potential therapeutic applications in various diseases, including neurological disorders, inflammatory diseases, and cancer. Another direction is to develop more selective and less toxic derivatives of (1-(3-Chloropyridin-2-yl)piperidin-4-yl)methanol hydrochloride that can be used in clinical settings. Additionally, more research is needed to understand the long-term effects of (1-(3-Chloropyridin-2-yl)piperidin-4-yl)methanol hydrochloride on the body and its potential for abuse and addiction.
Conclusion:
In conclusion, (1-(3-Chloropyridin-2-yl)piperidin-4-yl)methanol hydrochloride is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. Its high potency and selectivity for the CB1 and CB2 receptors make it a valuable tool for understanding the physiological and pathological functions of these receptors. However, its potential toxicity and side effects need to be carefully monitored and controlled. Further research is needed to explore its potential therapeutic applications and develop safer derivatives for clinical use.
Métodos De Síntesis
The synthesis of (1-(3-Chloropyridin-2-yl)piperidin-4-yl)methanol hydrochloride involves several steps, including the formation of the pyridine ring, the introduction of the piperidine ring, and the addition of the hydroxymethyl group. The final product is obtained by reacting the intermediate with hydrochloric acid. The synthesis method has been well-established and is widely used in research laboratories.
Aplicaciones Científicas De Investigación
(1-(3-Chloropyridin-2-yl)piperidin-4-yl)methanol hydrochloride has been extensively studied for its potential therapeutic applications in various fields, including pain management, neuroprotection, and cancer treatment. In pain management, (1-(3-Chloropyridin-2-yl)piperidin-4-yl)methanol hydrochloride has been shown to be effective in reducing neuropathic pain and inflammatory pain. In neuroprotection, (1-(3-Chloropyridin-2-yl)piperidin-4-yl)methanol hydrochloride has been found to protect neurons from oxidative stress and inflammation. In cancer treatment, (1-(3-Chloropyridin-2-yl)piperidin-4-yl)methanol hydrochloride has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Propiedades
IUPAC Name |
[1-(3-chloropyridin-2-yl)piperidin-4-yl]methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O.ClH/c12-10-2-1-5-13-11(10)14-6-3-9(8-15)4-7-14;/h1-2,5,9,15H,3-4,6-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUIZKCWZAXOHFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=C(C=CC=N2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(3-Chloropyridin-2-yl)piperidin-4-yl)methanol hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cyclopentyl-2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2516654.png)
![3-phenyl-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[c]isoxazole-5-carboxamide](/img/structure/B2516656.png)
![3-chloro-N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2516657.png)
![N-([1,3]Thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2516658.png)


![4-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(4-ethylphenyl)isoquinolin-1(2H)-one](/img/structure/B2516665.png)
![N-[(4-acetylphenyl)carbamothioyl]acetamide](/img/structure/B2516666.png)

![3-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]propan-1-amine](/img/structure/B2516669.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-(4-chlorophenoxy)-N-(2-(diethylamino)ethyl)acetamide hydrochloride](/img/structure/B2516671.png)
![5-Methyl-2-(4-methylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2516674.png)